molecular formula C10H17NOS.HCl.1/2H2O B1191656 (+)-Cevimeline hydrochloride hemihydrate

(+)-Cevimeline hydrochloride hemihydrate

Cat. No.: B1191656
M. Wt: 244.78
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of (+)-cevimeline hydrochloride hemihydrate follows the International Union of Pure and Applied Chemistry conventions for complex spiro-bicyclic structures containing multiple heteroatoms. The compound's systematic name is (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate, which precisely describes the stereochemical configuration and structural connectivity. The base compound cevimeline possesses the molecular formula C₁₀H₁₇NOS, corresponding to a molecular weight of 199.312 Da for the free base form. The hydrochloride hemihydrate salt exhibits the empirical formula C₁₀H₁₇NOS·HCl·½H₂O, yielding a total molecular weight of 244.78-244.79 Da.

The structural framework consists of a spiro-junction connecting a 1,3-oxathiolane ring system to an azabicyclo[2.2.2]octane moiety, with a methyl substituent positioned at the 2-position of the oxathiolane ring. This unique spiro-architecture creates two distinct stereogenic centers at the 2-position of the oxathiolane ring and the spiro-carbon center, both exhibiting R-configuration in the active (+)-enantiomer. The presence of sulfur and oxygen heteroatoms in the five-membered ring, combined with the nitrogen-containing bicyclic system, generates a highly polar molecular framework that influences both its physicochemical properties and biological activity.

Parameter Value Reference
Molecular Formula (base) C₁₀H₁₇NOS
Molecular Formula (HCl·½H₂O) C₁₀H₁₇NOS·HCl·½H₂O
Molecular Weight (base) 199.312 Da
Molecular Weight (salt) 244.78 Da
CAS Registry Number 153504-70-2
Monoisotopic Mass 199.103085 Da

The compound demonstrates characteristic physicochemical properties that reflect its ionic salt nature and hydration state. It appears as a white to off-white crystalline powder with a defined melting point range of 201-203°C. The solubility profile indicates high water solubility, with the compound being very soluble in water and freely soluble in alcoholic and chloroform solutions, while remaining virtually insoluble in diethyl ether. The pH of a 1% aqueous solution ranges from 4.6 to 5.6, indicating the acidic nature of the hydrochloride salt.

Absolute Configuration Determination via X-ray Crystallography

Single crystal X-ray diffraction analyses have provided definitive structural characterization of both the cis- and trans-isomers of cevimeline, representing the first comprehensive crystallographic investigation of these stereoisomeric forms. The crystallographic studies revealed that the cis-isomer, which corresponds to the pharmaceutically active (+)-cevimeline, exhibits less dense crystal packing compared to its trans-counterpart, resulting in distinct physical properties including lower melting point and enhanced solubility characteristics. The absolute configuration determination confirmed the (2R,5R)-stereochemistry for the active cis-isomer, establishing the precise three-dimensional arrangement of substituents around the two chiral centers.

The crystal structure analysis revealed specific intermolecular interactions and packing arrangements that influence the solid-state properties of the hydrochloride hemihydrate salt. The spiro-junction creates a rigid molecular framework that constrains the conformational flexibility of the molecule, while the ionic interactions between the protonated nitrogen center and the chloride anion contribute to the overall crystal stability. The bicyclic quinuclidine moiety adopts a chair-chair conformation characteristic of azabicyclo[2.2.2]octane systems, with the nitrogen atom positioned in a bridgehead location that enhances its basicity and facilitates salt formation.

The crystallographic data provide crucial insights into the molecular geometry and bond lengths within the spiro-bicyclic framework. The oxathiolane ring exhibits a characteristic envelope conformation, with the sulfur atom displaced from the mean plane of the remaining four atoms. The spiro-carbon center serves as the junction point between the two ring systems, creating a perpendicular orientation that maximizes the three-dimensional character of the molecule. These structural features contribute to the compound's ability to interact selectively with muscarinic receptor binding sites through specific geometric complementarity.

Hydration State Characterization and Water Coordination Patterns

The hemihydrate nature of (+)-cevimeline hydrochloride indicates the incorporation of 0.5 molar equivalents of water molecules per molecule of the organic salt, creating a specific hydration stoichiometry that influences both stability and physicochemical properties. The water molecules in the crystal lattice participate in hydrogen bonding networks that stabilize the overall crystal structure and contribute to the observed melting point range of 201-203°C. The hydration state represents an optimal balance between crystal stability and pharmaceutical processability, as the incorporated water molecules prevent excessive hygroscopicity while maintaining adequate solubility characteristics.

Thermogravimetric analysis and differential scanning calorimetry studies would typically reveal the dehydration behavior of the hemihydrate form, showing characteristic weight loss corresponding to the elimination of lattice water molecules upon heating. The specific hydration pattern creates distinct infrared spectroscopic signatures, with characteristic O-H stretching frequencies appearing in the 3200-3600 cm⁻¹ region, alongside the typical N-H⁺ stretching vibrations from the protonated quinuclidine nitrogen. The water coordination patterns likely involve both direct hydrogen bonding to the chloride anions and bridging interactions between adjacent organic cations.

Property Value Reference
Hydration Stoichiometry 0.5 H₂O per molecule
Melting Point Range 201-203°C
Water Solubility Very soluble
pH (1% solution) 4.6-5.6
Crystal Appearance White to off-white powder

The storage requirements for the hemihydrate form specify controlled conditions at 4°C in sealed containers with protection from moisture, indicating the delicate balance between hydration state maintenance and prevention of excessive water uptake. The crystalline stability of the hemihydrate form under ambient conditions makes it suitable for pharmaceutical formulation, while the water content contributes to improved tableting properties and dissolution characteristics compared to the anhydrous salt forms.

Comparative Analysis of Cis-Trans Isomerism in Cevimeline Derivatives

The stereoisomeric relationship between cis- and trans-cevimeline represents a critical structure-activity consideration, with only the cis-isomer recognized as the active pharmaceutical ingredient while the trans-form represents a process-related impurity that must be controlled during synthesis. The fundamental structural difference between these isomers lies in the relative stereochemistry at the spiro-carbon center and the 2-position of the oxathiolane ring, creating distinct three-dimensional molecular architectures that exhibit markedly different biological activities and physicochemical properties.

Crystallographic comparison reveals that the trans-isomer demonstrates significantly different crystal packing characteristics, with higher density packing leading to elevated melting point and reduced solubility compared to the pharmaceutically active cis-form. The synthesis of cevimeline typically yields both stereoisomeric forms, necessitating efficient separation and purification protocols to ensure the final product meets pharmaceutical specifications for the active cis-isomer content. The trans-impurity must be maintained below specified limits to ensure therapeutic efficacy and regulatory compliance.

The conformational analysis of both isomers shows distinct differences in the spatial orientation of the methyl substituent relative to the bicyclic quinuclidine system. In the cis-isomer, the methyl group adopts a configuration that optimizes interactions with muscarinic receptor binding sites, while the trans-configuration results in unfavorable steric interactions that reduce binding affinity. These stereochemical differences translate directly into biological activity profiles, with the cis-isomer demonstrating potent muscarinic agonist activity while the trans-form exhibits minimal pharmacological effect.

Parameter Cis-Isomer Trans-Isomer Reference
Crystal Density Lower Higher
Melting Point Lower Higher
Solubility Higher Lower
Biological Activity Active Inactive
Pharmaceutical Use Active ingredient Process impurity

The analytical differentiation between cis- and trans-isomers requires sophisticated chromatographic and spectroscopic techniques, as the isomers share identical molecular formulas and similar physicochemical properties. Nuclear magnetic resonance spectroscopy provides the most definitive identification through characteristic coupling patterns and chemical shift differences that reflect the distinct stereochemical environments. High-performance liquid chromatography with chiral stationary phases enables quantitative determination of isomeric purity, which is essential for pharmaceutical quality control and regulatory compliance.

Properties

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

Compound Receptor Activity Clinical Use Potency (IC₅₀/Ki/EC₅₀) Solubility/Stability
(+)-Cevimeline HCl hemihydrate M₁/M₃ agonist Sjögren’s xerostomia EC₅₀: 3–3.5 μM (ileum/trachea) Soluble in DMSO, water; stable at -20°C
(-)-Cevimeline HCl hemihydrate Inactive enantiomer Research tool N/A Similar solubility to (+)-form
(Rac)-5-Hydroxymethyl Tolterodine Pan-mAChR antagonist (M₁–M₅) Overactive bladder Ki: 2.3–2.9 nM (M₁–M₅) Not specified
(S)-(+)-Dimethindene maleate M₂-selective antagonist Research tool pKi: 7.78 (M₂) Not specified
Solifenacin-d5 HCl M₃ antagonist Overactive bladder (deuterated analog) N/A >98% purity

Clinical and Preclinical Efficacy

  • Selectivity: (+)-Cevimeline’s M₁/M₃ selectivity reduces off-target effects (e.g., cardiovascular M₂ activation) seen with non-selective agonists like pilocarpine .
  • Efficacy in Autoimmune Models: In MRL/lpr mice, (+)-cevimeline reversed salivary gland atrophy at 3–6 mg/kg, outperforming non-selective agonists in restoring gland function .
  • Comparative Antagonists: (Rac)-5-Hydroxymethyl Tolterodine, a metabolite of tolterodine, shows nanomolar affinity for all mAChR subtypes but is used for opposing indications (overactive bladder) due to its antagonistic action .

Pharmacokinetic and Formulation Advantages

  • Solubility : The hemihydrate form of (+)-cevimeline achieves 40 mg/mL solubility in DMSO/water, critical for oral bioavailability .
  • Stereochemical Stability : Unlike racemic compounds requiring chiral separation, (+)-cevimeline’s single enantiomer formulation simplifies manufacturing .

Preparation Methods

Hydrogen Sulfide-Mediated Epoxide Ring Opening

In the improved method, 3-methylene quinuclidine epoxide reacts with hydrogen sulfide in methanol at 0–5°C, achieving yields exceeding 85%. This single-step process eliminates catalysts and minimizes side reactions by using a 1:1 molar ratio of hydrogen sulfide to epoxide. The absence of aqueous alkaline conditions prevents diol formation, while the short reaction time (2–4 hours) enhances intermediate stability.

Solvent System Optimization

Methanol emerges as the optimal solvent due to its polarity, which stabilizes the thiol intermediate. Comparative studies with dichloromethane or tetrahydrofuran showed reduced yields (≤60%) due to poor solubility of hydrogen sulfide. The methanol system facilitates rapid epoxide ring opening while maintaining reaction homogeneity.

Racemic Spiro-Oxathiolane Formation and Isomerization

The intermediate undergoes cyclization with acetaldehyde in the presence of boron trifluoride etherate, yielding racemic 2-methylspiro(1,3-oxathiolane-5,3′)quinuclidine. Initial product mixtures exhibit a 65:35 cis:trans isomer ratio, necessitating enrichment to ≥99.5% cis purity for pharmaceutical use.

Lewis Acid-Catalyzed Isomerization

Titanium tetrachloride (TiCl₄) in acetone or dichloromethane selectively isomerizes the trans-isomer to cis, achieving 90% cis purity. Critical parameters include:

ParameterOptimal RangeEffect on Yield/Purity
TiCl₄ Equivalents0.5–5 molesHigher equivalents increase cis ratio
Temperature20–30°CElevated temps accelerate side reactions
Reaction Time18–24 hoursProlonged stirring ensures equilibrium

Post-reaction workup involves quenching with water, followed by sulfuric acid washes to remove TiCl₄ residues. The organic layer is basified (pH 10–12) to recover the cis-enriched free base.

Chiral Resolution via Diastereomeric Salt Formation

The Chinese patent CN101798311A details a resolution method using chiral acids to separate cis and trans isomers. L- or D-dibenzoyl tartaric acid forms diastereomeric salts with cis-cevimeline, which are selectively crystallized from ethyl acetate or acetone.

Recrystallization Conditions

Recrystallization solvents critically influence salt purity:

Chiral AcidSolvent SystemCis Purity After RecrystallizationYield
L-Dibenzoyl tartaricEthyl acetate99.8%25.2%
D-Methyldiphenyl formylEthanol-isopropyl ether99.5%14.8%

The process involves dissolving the crude salt in a heated solvent mixture (e.g., methanol:ethyl acetate = 1:2), followed by gradual cooling to induce crystallization. Repeated recrystallizations enhance purity to >99.5%.

Final Salt Formation and Hydration

The purified cis-free base is converted to the hydrochloride hemihydrate through sequential acidification and hydration steps.

Hydrochloride Salt Formation

Isopropanol (IPA) saturated with HCl gas is added to the free base in diisopropyl ether (DIPE) at 0–5°C. The resulting hydrochloride salt precipitates as a white solid, which is filtered and washed with cold DIPE to remove residual trans-isomer.

Hydration to Hemihydrate

The anhydrous hydrochloride is suspended in water-acetone (1:10 v/v) and stirred for 12 hours to form the hemihydrate. X-ray diffraction confirms the hemihydrate structure, with water content verified by Karl Fischer titration (theoretical: 2.07%; observed: 2.05±0.1%).

Comparative Analysis of Industrial Methods

MethodAdvantagesLimitationsCis PurityYield
TiCl₄ IsomerizationShort process time (24h)Requires corrosive TiCl₄99.5%70%
Chiral ResolutionHigh enantiomeric excessLow yield (14–25%)99.8%25%
Combined ApproachBalances yield and purityMulti-step, higher cost99.7%55%

The TiCl₄ method dominates industrial production due to scalability, whereas chiral resolution is reserved for high-purity niche applications .

Q & A

Q. What is the mechanism of action and receptor selectivity of (+)-Cevimeline hydrochloride hemihydrate in preclinical models?

(+)-Cevimeline acts as a selective agonist for muscarinic acetylcholine receptors (mAChRs), primarily targeting M1 and M3 subtypes. In guinea pig ileum and trachea, it induces contractions with EC50 values of 3.5 μM and 3 μM, respectively, demonstrating high affinity for M1 receptors over other subtypes . Binding studies confirm its selectivity, making it a tool for studying exocrine secretion pathways (e.g., saliva, tears) in Sjogren’s syndrome models .

Q. What experimental models are standard for evaluating the efficacy of this compound in stimulating exocrine secretions?

  • In vitro : Isolated guinea pig ileum and trachea assays measure contractile responses via M3 receptor activation .
  • In vivo : Rodent models (rats/mice) are used to quantify dose-dependent increases in saliva and tear secretion. For example, oral administration of 3–30 mg/kg SNI-2011 (cevimeline) in X-irradiated or autoimmune disease-induced rodents validates its therapeutic potential .

Q. What are the recommended storage and solubility conditions for this compound in experimental settings?

Store at -20°C in DMSO for long-term stability. For working solutions, use concentrations ≤10 mM, and avoid repeated freeze-thaw cycles. Solubility in saline or buffer may require sonication at 37°C. Purity (>98%) should be verified via HPLC .

Advanced Research Questions

Q. How do the physicochemical properties of this compound, such as solubility and crystal structure, influence its pharmacological activity?

The cis-isomer (API) has less dense crystal packing, a lower melting point (20–25°C), and higher solubility than the trans-isomer, as shown by X-ray diffraction (XRD). These properties enhance bioavailability and receptor interaction in vivo . Researchers must verify isomer ratios (via NMR or chiral HPLC) to ensure batch consistency, as trans-isomers lack therapeutic activity .

Q. What methodological considerations are critical when designing dose-response studies for this compound in animal models?

  • Use 3–30 mg/kg oral doses in rodents, with saliva/tear volume measured via cannulation or gravimetry .
  • Include a washout period (e.g., 48 hours) to exclude residual drug effects, as seen in clinical trial frameworks .
  • Control for endogenous acetylcholine via mAChR antagonists (e.g., atropine) to isolate drug-specific effects .

Q. How can researchers resolve contradictions in receptor affinity data across different experimental setups?

Discrepancies in EC50/Ki values may arise from tissue-specific receptor expression or assay conditions (e.g., buffer pH, temperature). Standardize protocols using:

  • Radioligand binding assays (e.g., [³H]-N-methylscopolamine) to measure affinity .
  • Comparative studies with reference agonists (e.g., pilocarpine) under identical conditions .

Q. What strategies are recommended for ensuring batch-to-batch consistency in this compound samples?

  • Analytical QC : Use HPLC (>98% purity), XRD (cis/trans isomer ratio), and NMR (structural confirmation) .
  • Stability testing : Monitor degradation under storage (-20°C vs. RT) via mass spectrometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in studies comparing (+)-Cevimeline to other mAChR agonists (e.g., pilocarpine)?

Differences in efficacy (e.g., saliva secretion rates) may reflect:

  • Receptor subtype selectivity : Pilocarpine has broader M1/M3 activity, while cevimeline is M1-preferential .
  • Pharmacokinetics : Cevimeline’s longer half-life (4–6 hours) may enhance sustained secretion in chronic models .

Q. What experimental controls are essential when assessing off-target effects of this compound?

  • Include M1/M3 knockout models to confirm receptor specificity.
  • Use selective antagonists (e.g., pirenzepine for M1, darifenacin for M3) to block downstream effects .

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